REACTION_CXSMILES
|
COC1C=CC(C[N:8]2[C:16]3[C:11](=[CH:12]C=[C:14](C(C4C=CC=CC=4)=O)[CH:15]=3)[C:10]([CH3:25])=[CH:9]2)=CC=1.[BH4-].[Na+].[OH2:30]>>[CH3:14][C:15]1[CH:16]=[N:8][CH:9]=[C:10]([CH3:25])[C:11]=1[CH2:12][OH:30] |f:1.2|
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Name
|
3,5-dimethyl-pyridyl-4-carbaldehyde
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2C=C(C3=CC=C(C=C23)C(=O)C2=CC=CC=C2)C)C=C1
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
methylated spirit
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 6 hours the resulting homogeneous solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand at room temperature for a further 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted three times with hot dichloromethane (100 ml)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a white solid which
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and pentane (1:1
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=C(C1CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |